

Synthesis of 1-Bromo-4-nitrobenzene-d4: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene-d4

Cat. No.: B561865

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This in-depth technical guide provides a comprehensive overview of the synthesis of **1-Bromo-4-nitrobenzene-d4**, a deuterated analog of 1-bromo-4-nitrobenzene. This isotopically labeled compound is a valuable tool in mechanistic studies, kinetic isotope effect investigations, and as an internal standard in analytical chemistry. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data for researchers, scientists, and drug development professionals.

Two Primary Synthesis Routes

There are two principal and effective methods for the synthesis of **1-Bromo-4-nitrobenzene-d4**:

- **Electrophilic Nitration of Bromobenzene-d5:** This classic approach involves the direct nitration of commercially available perdeuterated bromobenzene. The bromine substituent acts as an ortho-, para-director, leading to a mixture of 1-bromo-2-nitrobenzene-d4 and the desired **1-bromo-4-nitrobenzene-d4**. The para-isomer can be readily isolated due to its lower solubility.
- **Silver-Catalyzed Hydrogen-Deuterium Exchange:** This method involves the direct deuteration of 1-bromo-4-nitrobenzene using a silver catalyst and a deuterium source, typically deuterium oxide (D₂O). This approach offers high deuterium incorporation in the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of **1-Bromo-4-nitrobenzene-d4**.

Table 1: Physical and Spectroscopic Properties of **1-Bromo-4-nitrobenzene-d4**

Property	Value	Reference
CAS Number	350820-19-8	[1]
Molecular Formula	C ₆ D ₄ BrNO ₂	[2]
Molecular Weight	206.03 g/mol	[2][3]
Appearance	Off-white to light yellow solid	[3]
Melting Point	128-129 °C	[3]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol	[3]
Isotopic Purity	≥98 atom % D	[3]

Table 2: Comparison of Synthesis Routes

Parameter	Electrophilic Nitration of Bromobenzene-d5	Silver-Catalyzed H/D Exchange
Starting Material	Bromobenzene-d5	1-Bromo-4-nitrobenzene
Primary Reagents	Concentrated Nitric Acid, Concentrated Sulfuric Acid	Silver Carbonate (Ag ₂ CO ₃), Triphenylphosphine (PPh ₃), Deuterium Oxide (D ₂ O)
Key Advantage	Utilizes a common and well-understood reaction.	High deuterium incorporation and direct labeling of the target molecule.
Key Challenge	Formation of ortho and para isomers requiring separation.	Requires a specific catalytic system.
Reported Yield (para-isomer)	~70% (for non-deuterated analog)	Not explicitly reported for isolated product, but high conversion is expected.
Isotopic Purity	Dependent on the isotopic purity of the starting Bromobenzene-d5.	High (e.g., 98% for ortho-positions, 96% for meta-positions).

Experimental Protocols

Route 1: Electrophilic Nitration of Bromobenzene-d5

This protocol is adapted from established procedures for the nitration of bromobenzene.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Bromobenzene-d5
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ethanol (95%)

- Ice
- Deionized Water

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with continuous stirring.
- Cool the nitrating mixture to below 10 °C.
- Slowly add 2.6 mL of bromobenzene-d₅ dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 50-60 °C.
- After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- The crude product is a mixture of 1-bromo-2-nitrobenzene-d₄ and **1-bromo-4-nitrobenzene-d₄**.
- Recrystallize the crude product from hot 95% ethanol. The less soluble **1-bromo-4-nitrobenzene-d₄** will crystallize upon cooling, while the more soluble ortho-isomer will remain in the mother liquor.
- Collect the crystals of **1-Bromo-4-nitrobenzene-d₄** by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Route 2: Silver-Catalyzed Hydrogen-Deuterium Exchange

This protocol is based on the work of Gao and coworkers.

Materials:

- 1-Bromo-4-nitrobenzene
- Silver Carbonate (Ag_2CO_3)
- Triphenylphosphine (PPh_3)
- Potassium Carbonate (K_2CO_3)
- Deuterium Oxide (D_2O)
- Methyl t-butyl ether (MTBE)
- Ethyl Acetate
- Saturated Ammonium Chloride (NH_4Cl) solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

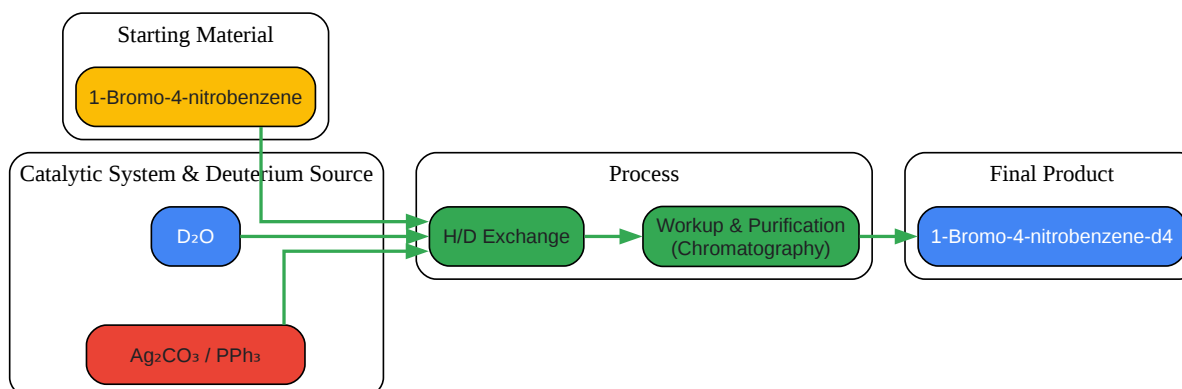
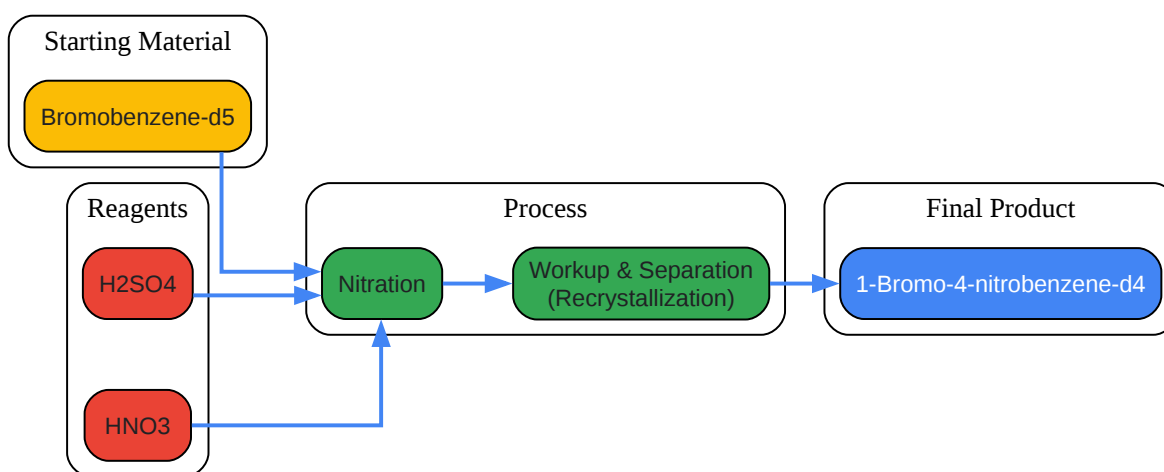
Procedure:

- To a heavy-walled pressure vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), silver carbonate (55 mg, 0.2 mmol), triphenylphosphine (157 mg, 0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).
- Add methyl t-butyl ether (0.1 mL) and deuterium oxide (1.0 mL).
- Purge the vessel with nitrogen and seal it.
- Heat the mixture at 120 °C with stirring for 24 hours.
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-Bromo-4-nitrobenzene-d4**.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthesis routes.



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